

In Vitro Effects of Amitriptyline on Cell Lines: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of the tricyclic antidepressant amitriptyline on various cell lines. Traditionally prescribed for depression and neuropathic pain, a growing body of preclinical evidence highlights its cytotoxic and modulatory effects on cellular processes, suggesting its potential for repurposing in oncology and other therapeutic areas. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in amitriptyline's cellular mechanisms of action.

Quantitative Data Summary: Cytotoxic and Proliferative Effects

Amitriptyline exhibits a dose- and time-dependent cytotoxic effect on a range of cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency. The following tables summarize the IC50 values and other quantitative effects of amitriptyline across various cancer and non-cancer cell lines.

Table 1: IC50 Values of Amitriptyline on Various Cancer Cell Lines



Cell Line	Cancer Type	Incubation Time	IC50 Value (μM)	Reference
SH-SY5Y	Neuroblastoma	24 hours	81.03	[1]
SH-SY5Y	Neuroblastoma	48 hours	59.78	[1]
SH-SY5Y	Neuroblastoma	72 hours	43.60	[1]
MCF7	Breast Cancer	24 hours	~4763 (1321 μg/mL)	[1]
MCF7	Breast Cancer	48 hours	~3177 (881 μg/mL)	[1]
A2780	Ovarian Cancer	24 hours	~4126 (1144 μg/mL)	[1]
A2780	Ovarian Cancer	48 hours	~3863 (1071 μg/mL)	[1]
HTB114	Uterine Leiomyosarcoma	48 hours	~4	[2]

Note: $\mu g/mL$ to μM conversion is approximated using a molar mass of 277.4 g/mol for amitriptyline.

Table 2: Effects of Amitriptyline on Cell Proliferation and Colony Formation



Cell Line	Effect	Concentration	Duration	Reference
SH-SY5Y	Reduced clonogenic capacity	15-60 μΜ	12 days	[3]
B16.f10	Inhibited colony growth	> 5 μM	Not Specified	
B16.f10, C-3	Suppressed DNA synthesis	30 μΜ	Not Specified	_
HTB114	Reduced cell viability and proliferation	Not Specified	48-72 hours	[2]

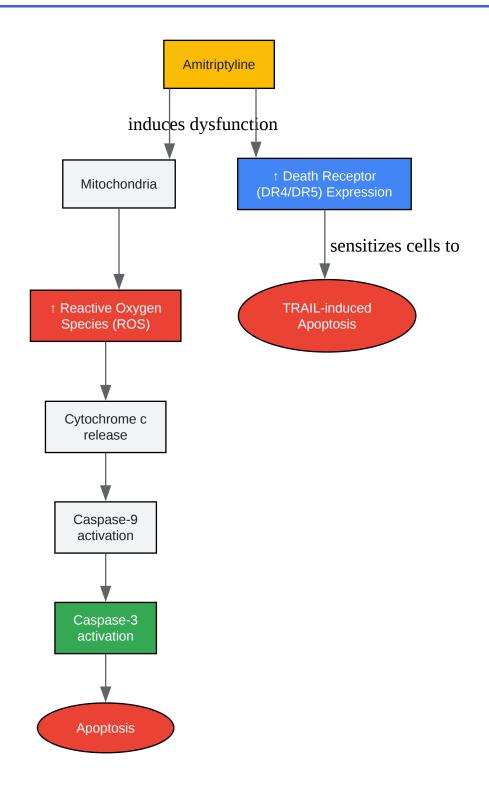
Core Signaling Pathways Modulated by Amitriptyline

Amitriptyline's effects on cell fate are mediated through the modulation of several key signaling pathways. These include the induction of apoptosis, regulation of autophagy, and activation of neurotrophic receptor signaling.

Induction of Apoptosis

Amitriptyline has been shown to induce apoptosis in various cell lines through the intrinsic pathway.[4] This process is often initiated by mitochondrial dysfunction, leading to the release of pro-apoptotic factors. In some cancer cells, amitriptyline enhances apoptosis by upregulating death receptors.[5]





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Amitriptyline-induced apoptotic signaling pathway.

Modulation of Autophagy

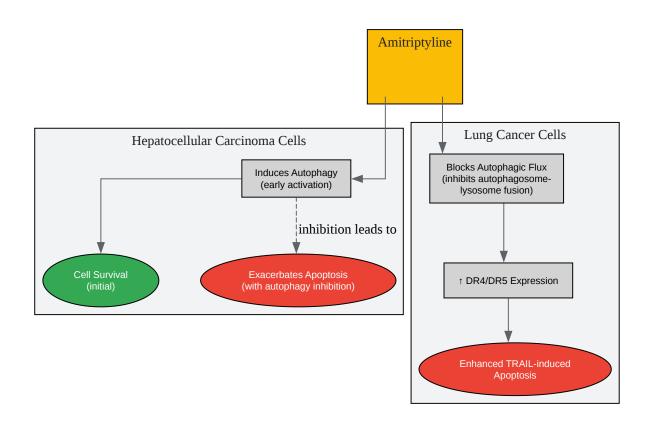




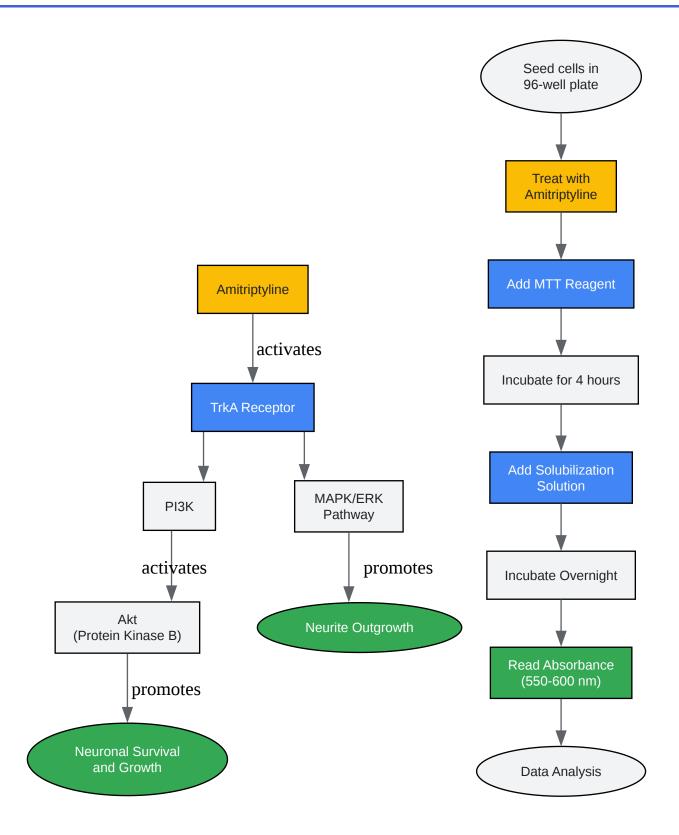


The role of amitriptyline in autophagy is complex and appears to be cell-type dependent. In some instances, it induces autophagy as a pro-survival mechanism, while in others, it blocks autophagic flux, leading to the accumulation of autophagosomes and sensitization to apoptosis.[6][7]

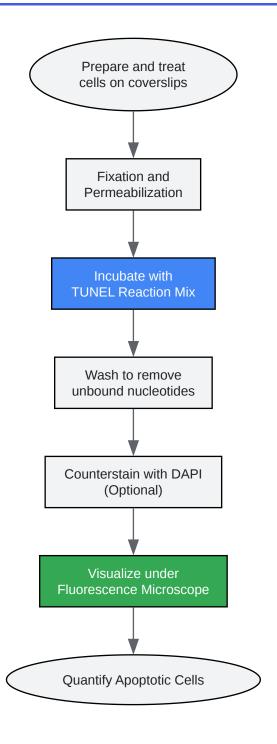












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